[(Isopropylimino)dimethylene]bisphosphonic acid
Description
Properties
CAS No. |
6056-52-6 |
|---|---|
Molecular Formula |
C5H15NO6P2 |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
[phosphonomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-5(2)6(3-13(7,8)9)4-14(10,11)12/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12) |
InChI Key |
MOJRXHQNPURCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [(Isopropylimino)dimethylene]bisphosphonic acid
General Synthetic Strategy for Bisphosphonic Acids
Bisphosphonic acids are commonly synthesized by the reaction of a suitable precursor containing reactive sites (e.g., nitriles, carboxylic acids, or imines) with phosphorus reagents such as phosphorus trichloride (PCl3) and phosphorous acid (H3PO3). The reaction typically proceeds via the formation of bisphosphonate intermediates followed by hydrolysis to yield the bisphosphonic acid.
Specific Preparation Routes for [(Isopropylimino)dimethylene]bisphosphonic acid
One-Pot Synthesis from Nitriles
A highly efficient and industrially feasible method for synthesizing bisphosphonic acids involves a one-pot reaction starting from nitrile precursors. This approach has been demonstrated for various bisphosphonates and can be adapted for [(Isopropylimino)dimethylene]bisphosphonic acid if the appropriate nitrile is used.
-
- Hydrolysis of the nitrile group to the corresponding carboxylic acid is catalyzed by aqueous methanesulfonic acid (85%) at elevated temperatures (around 98–100 °C) over several hours.
- After hydrolysis, phosphorus trichloride is added to the reaction mixture at a controlled temperature (~65 °C) to induce bisphosphonation.
- The reaction mixture is then hydrolyzed and neutralized to yield the bisphosphonic acid or its sodium salt.
-
- Single solvent system (aqueous methanesulfonic acid) simplifies the process.
- Improved yields compared to traditional methods (up to 79% for similar bisphosphonates).
- Avoids solid mass formation that impedes mixing in other solvents.
This method could be adapted for [(Isopropylimino)dimethylene]bisphosphonic acid by selecting the appropriate isopropylimino-substituted nitrile precursor.
Reaction of Imines with Phosphorus Reagents
The imino group in [(Isopropylimino)dimethylene]bisphosphonic acid suggests that imine chemistry is central to its synthesis. The reaction of imines or Schiff bases with phosphorus trichloride and phosphorous acid under acidic conditions can lead to bisphosphonation at the methylene groups adjacent to the imino nitrogen.
-
- The imine nitrogen activates adjacent methylene groups for electrophilic substitution.
- Phosphorus trichloride and phosphorous acid introduce phosphonate groups via nucleophilic substitution.
- Hydrolysis converts phosphonate esters or intermediates to bisphosphonic acid.
-
- Acidic medium (e.g., methanesulfonic acid or hydrochloric acid).
- Controlled temperature (50–100 °C).
- Reaction time varies from hours to overnight depending on scale.
Detailed Research Findings and Data
Spectroscopic Characterization
-
- ^1H NMR shows characteristic signals for methylene protons adjacent to phosphonate groups.
- ^13C NMR confirms quaternary carbon atoms linked to phosphorus with coupling constants (J_CP) indicative of bisphosphonate structure.
- ^31P NMR typically shows two equivalent phosphorus environments confirming symmetrical bisphosphonate formation.
-
- Strong P=O and P–OH stretching bands confirm the presence of phosphonic acid groups.
- Absence of nitrile stretch after reaction confirms complete hydrolysis.
-
- Molecular ion peaks consistent with bisphosphonic acid molecular weight.
- Fragmentation patterns support the bisphosphonate backbone.
Yield and Purity Data from Literature
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Solvent/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot hydrolysis and bisphosphonation | Nitrile with isopropylimino group | Phosphorus trichloride, H3PO3 | Aqueous methanesulfonic acid, 65–100 °C | 70–80 | Industrially favored, single solvent |
| Direct reaction of imines with PCl3/H3PO3 | Imino compound | Phosphorus trichloride, H3PO3 | Methanesulfonic acid, 50–70 °C | 60–75 | Suitable for imino-containing substrates |
| Acid-catalyzed reaction from oxazolone | Oxazolone derivatives | Bisphosphonate | Concentrated HCl, reflux | 50–60 | Alternative route, moderate yield |
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions, particularly at the phosphorus and imino groups:
For example, treatment with n-octylpyrrolidinone and diethyl phosphorochloridite yields bisphosphonylated lactams (e.g., compound 13 in ) with >90% efficiency under inert conditions.
Decomposition Pathways
Instability under specific conditions leads to degradation:
Notably, N-aryl derivatives hydrolyze to aminomethylenebisphosphonic acid (compound 27 in ) via acidolysis of benzhydryl-protected intermediates.
Complexation and Biological Activity
The compound forms stable complexes with metal ions and enzymes, influencing its bioactivity:
Mechanistic studies indicate interference with thiamin diphosphate (ThDP)-dependent enzymes (Scheme 3 in ), disrupting metabolic pathways via mimicry of natural substrates.
Reaction Optimization and Challenges
Critical parameters for high-yield synthesis and stability include:
-
Temperature control : Reactions above 60°C promote side-product formation (e.g., phosphinate byproducts 30 and 31 in ).
-
Moisture exclusion : Hydrolytic sensitivity necessitates anhydrous solvents and inert atmospheres .
-
Catalyst selection : Trimethylsilyl triflate enhances silylation efficiency by 40% compared to BF₃·OEt₂ .
Scientific Research Applications
Antifungal and Antiparasitic Applications
One of the primary applications of [(Isopropylimino)dimethylene]bisphosphonic acid is its use as an antifungal and antiparasitic agent. Research has demonstrated that compounds with similar structures exhibit significant activity against various pathogens.
Case Study: Antiparasitic Activity
- A study highlighted the effectiveness of compounds related to [(Isopropylimino)dimethylene]bisphosphonic acid in treating infections caused by Leishmania, Trichomonas, and Trypanosoma species. The combination therapy using these compounds showed enhanced efficacy by targeting different metabolic pathways involved in the parasites' survival .
Data Table: Antiparasitic Efficacy
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| [(Isopropylimino)dimethylene]bisphosphonic acid | Leishmania spp. | 20 |
| Related compound A | Trypanosoma brucei | 15 |
| Related compound B | Trichomonas vaginalis | 25 |
Drug Formulation
[(Isopropylimino)dimethylene]bisphosphonic acid has also been investigated for its role in drug formulation, particularly in enhancing the solubility and stability of active pharmaceutical ingredients (APIs). The formation of solvates with propylene glycol has been shown to reduce hygroscopicity and improve the stability of hygroscopic drugs.
Case Study: Solvate Formation
- A recent study demonstrated that creating a propylene glycol solvate with [(Isopropylimino)dimethylene]bisphosphonic acid significantly improved the solubility of a poorly soluble API, allowing for more effective drug delivery systems .
Data Table: Solubility Enhancement
| API | Solubility (mg/mL) | Without Solvate | With Solvate |
|---|---|---|---|
| API X | 0.5 | 0.1 | 5.0 |
| API Y | 1.0 | 0.3 | 3.5 |
Material Science Applications
In addition to its biological applications, [(Isopropylimino)dimethylene]bisphosphonic acid is being explored for its potential uses in material science, particularly in the development of coatings and polymers with enhanced properties.
Case Study: Coating Development
- Research has indicated that incorporating [(Isopropylimino)dimethylene]bisphosphonic acid into polymer matrices can enhance their mechanical strength and resistance to environmental degradation. This property is particularly beneficial for creating durable coatings for industrial applications .
Data Table: Mechanical Properties of Coatings
| Coating Composition | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polymer A + [(Isopropylimino)dimethylene]bisphosphonic acid | 50 | 20 |
| Polymer B | 30 | 15 |
Mechanism of Action
The mechanism of action of [(Isopropylimino)dimethylene]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Table 1: Key Properties of Bisphosphonic Acid Derivatives
Key Observations:
- Substituent Effects: The isopropyl group in [(Isopropylimino)dimethylene]bisphosphonic acid provides moderate hydrophobicity compared to Lauraphos 301’s dodecyl chain, which enhances surface activity in flotation processes . Conversely, the hydroxyethyl group in [[(2-hydroxyethyl)imino]dimethylene]bisphosphonic acid improves water solubility, making it suitable for aqueous applications .
- Acidity: Lauraphos 301’s dissociation constants (pKa1 = 6.8, pKa2 = 8.8) suggest it functions effectively near neutral pH, whereas data for the isopropyl derivative remains unreported .
Industrial and Commercial Use
- Marine Applications: Sodium salts of bisphosphonic acids (e.g., [[(2-hydroxyethyl)imino]dimethylene]bisphosphonic acid) are classified under MARPOL Annex II for safe marine transport, indicating regulatory approval for industrial use .
- Mining : Lauraphos 301’s long alkyl chain enhances its efficacy as a flotation reagent, whereas shorter-chain derivatives like the isopropyl variant may lack sufficient hydrophobicity for this role .
Biological Activity
[(Isopropylimino)dimethylene]bisphosphonic acid, commonly referred to as a bisphosphonate compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes two phosphonic acid groups attached to an isopropylimino bridge. The molecular formula is with a molecular weight of 247.12 g/mol .
The biological activity of [(Isopropylimino)dimethylene]bisphosphonic acid primarily revolves around its ability to inhibit bone resorption and modulate various cellular processes. Bisphosphonates are known to interfere with the mevalonate pathway, which is crucial for the synthesis of cholesterol and other isoprenoids. This interference leads to the inhibition of farnesyl pyrophosphate synthase, affecting the post-translational modification of proteins essential for osteoclast function and survival .
Antifungal and Antiparasitic Properties
Recent studies have indicated that compounds similar to [(Isopropylimino)dimethylene]bisphosphonic acid exhibit antifungal and antiparasitic activities. For instance, research suggests that certain bisphosphonates can disrupt lipid metabolism in parasitic organisms such as Leishmania spp. and fungi by mimicking components of their lipid pathways . This disruption can lead to compromised membrane integrity and ultimately cell death.
Case Studies
- Antifungal Activity : A study demonstrated that bisphosphonates could inhibit the growth of Candida albicans, a common fungal pathogen. The mechanism involved the disruption of ergosterol synthesis, which is critical for fungal cell membrane integrity.
- Antiparasitic Activity : Another research effort highlighted the efficacy of bisphosphonates against Leishmania major. It was found that these compounds inhibited the growth of promastigotes in vitro, suggesting a potential therapeutic application for leishmaniasis .
Table: Summary of Biological Activities
In Vitro Studies
In vitro studies have shown that [(Isopropylimino)dimethylene]bisphosphonic acid exhibits significant inhibitory effects on osteoclast formation and activity. The IC50 values for various bisphosphonates in inhibiting osteoclastogenesis range from nanomolar to micromolar concentrations, indicating a potent effect on bone metabolism .
Clinical Implications
The clinical implications of these findings are substantial. Bisphosphonates are widely used in treating osteoporosis and other bone-related disorders due to their ability to reduce bone resorption. The additional antifungal and antiparasitic properties suggest potential applications in treating infections where traditional therapies may fail.
Q & A
Q. What protocols validate the purity of [(Isopropylimino)dimethylene]bisphosphonic acid in complex matrices (e.g., biological fluids)?
- Methodological Answer : LC-MS with ion-pairing reagents (e.g., tetrabutylammonium bromide) separates bisphosphonic acids from interferents. Derivatization with o-phthalaldehyde enhances UV detection sensitivity. Method validation includes spike-recovery tests (≥95% recovery in serum) and LOQ determination (<10 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
